molecular formula C11H13ClN2O B3108715 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride CAS No. 168077-29-0

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride

Cat. No.: B3108715
CAS No.: 168077-29-0
M. Wt: 224.68 g/mol
InChI Key: NBHZSEHHFDGJEZ-UHFFFAOYSA-N
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Description

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride is a chemical compound with the molecular formula C11H13ClN2O. It is a derivative of piperidine and pyridine, two important heterocyclic compounds in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form 4-pyridinecarbonyl chloride. This intermediate is then reacted with piperidine to yield this compound. The reaction typically requires an inert atmosphere and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders and cancer.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function. The compound can inhibit enzyme activity by forming stable adducts with active site residues .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxylic Acid: A precursor in the synthesis of 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride.

    Piperidine: A parent compound that forms the piperidine ring in this compound.

    1-(4-Pyridinyl)-4-piperidinecarboxylic Acid: A hydrolysis product of this compound.

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of the carbonyl chloride group with the structural features of both pyridine and piperidine rings. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

1-pyridin-4-ylpiperidine-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHZSEHHFDGJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring suspension of 1-(4-pyridinyl)piperidin-4-ylcarboxylic acid (0.8 g, 3.88 mmol) in dichloromethane (75 mL) at reflux was added thionyl chloride (0.45 mL, 5.82 mmol). After 3 h, the solvent was removed in vacuo and the residue was dissolved in dichloromethane (75 mL), giving a solution of the title compound, approximately 0.05 M.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (1.6 ml) was added dropwise to a stirred suspension of 1-(4-pyridyl)piperidine-4-carboxylic acid (2.17 g) in methylene chloride (30 ml) and the mixture was stirred at ambient temperature for 1 hour. The mixture was evaporated to give 1-(4-pyridyl)piperidine-4-carbonyl chloride which was used without further purification.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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